N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide
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Overview
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide is a complex organic compound characterized by its unique structural features. This compound contains a tetrahydronaphthalene core, a hydroxyl group, and a diphenylpropanamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide typically involves multiple steps. One common approach is the reaction of 2-hydroxy-1,2,3,4-tetrahydronaphthalene with a suitable alkylating agent to introduce the methyl group. This intermediate is then reacted with 3,3-diphenylpropanoic acid or its derivatives under amide formation conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: HNO3 (for nitration), Br2 (for bromination)
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and amide moiety play crucial roles in its binding affinity and activity. It may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylbenzamide
- N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide
- N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzenesulfonamide
Uniqueness
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide is unique due to its specific structural features, including the diphenylpropanamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c28-25(27-19-26(29)16-15-20-9-7-8-14-23(20)18-26)17-24(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-14,24,29H,15-19H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRICDKUIPZFCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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